molecular formula C9H10N4S B141884 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 149622-77-5

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B141884
CAS RN: 149622-77-5
M. Wt: 206.27 g/mol
InChI Key: GKQMKDYLBTUXKJ-UHFFFAOYSA-N
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Description

“5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound that contains a triazole ring. Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . The 1,2,4-triazole ring in particular is a common feature in many pharmaceuticals .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Scientific Research Applications

Antioxidant Activity

This compound has been synthesized and evaluated for its antioxidant activity . The antioxidant activity was evaluated using a stable free radical 1,1-diphenyl-2-picryl-hydrazyl (DPPH). Of all tested compounds, one of the derivatives was found to be the most active in all concentrations compared to the standard Ascorbic acid .

Antimicrobial Activity

Triazole compounds, including this one, have shown versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .

Antifungal Activity

Triazole-containing compounds have been incorporated into a wide variety of therapeutically interesting drug candidates including antifungal agents . For example, fluconazole, intraconazole, and voriconazole are known drugs containing the 1,2,4-triazole group .

Anticancer Activity

Triazole compounds have shown potential anticancer activity . The triazole nucleus is present as a central structural component in a number of drug classes .

Corrosion Inhibition

3-Amino-1,2,4-triazole-5-thiol, a similar compound, was used to study the inhibition of corrosion of iron in 3.5% NaCl solutions . This suggests potential applications of “5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol” in corrosion inhibition.

Surface-Enhanced Raman Scattering (SERS)

This compound was used to prepare surface-enhanced Raman scattering based pH nano- and microsensor using silver nanoparticles . This indicates its potential application in the field of nanotechnology and sensor development.

properties

IUPAC Name

3-(4-aminophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMKDYLBTUXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355460
Record name 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

CAS RN

149622-77-5
Record name 5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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